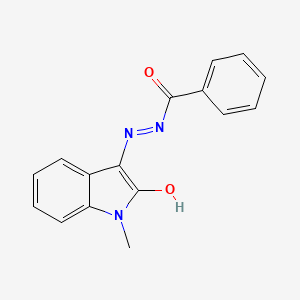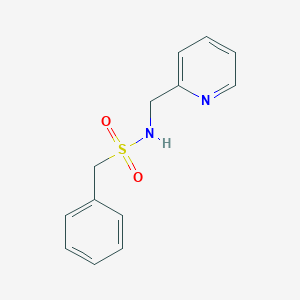![molecular formula C15H13F3N4O2S B5605736 1-(2-methylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide](/img/structure/B5605736.png)
1-(2-methylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and building up to the desired structure through a series of reactions. For molecules similar to the one , the synthesis could involve the cyclization of substituted thiosemicarbazides or thiohydrazides into thiadiazoles in the presence of a catalyst like manganese(II) nitrate or acetate, as demonstrated by Dani et al. (2013) in their synthesis of related thiadiazole compounds (Dani et al., 2013). This process typically involves the loss of water (H2O) or hydrogen sulfide (H2S) to form the thiadiazole ring, a key component of the target molecule.
Molecular Structure Analysis
The molecular structure of such compounds is usually confirmed through spectroscopic methods, including IR, NMR, and single-crystal X-ray diffraction. For instance, compounds with a thiadiazole moiety have been characterized to reveal their stabilization via intramolecular and intermolecular hydrogen bonding, crystallizing in various monoclinic systems (Dani et al., 2013). Geometry optimization using methods like DFT (Density Functional Theory) helps compare the experimental data with theoretical models, providing insights into the stability and electronic properties of the molecules.
Chemical Reactions and Properties
The chemical reactivity of this compound can be inferred from its functional groups. Thiadiazoles, for instance, are known for their participation in various chemical reactions, including nucleophilic substitution and cyclization, due to the presence of nitrogen and sulfur atoms. The trifluoromethyl group could impart unique reactivity patterns, influencing the molecule's behavior in electrophilic and nucleophilic reactions. Studies like those by Adhami et al. (2014) on related compounds can shed light on the potential chemical reactions, demonstrating how modifications in the structure can lead to different chemical properties and reactivities (Adhami et al., 2014).
Physical Properties Analysis
The physical properties of such molecules, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments. Techniques like X-ray crystallography provide detailed information on the molecule's conformation and crystalline structure, as seen in the works of Dani et al. (2013), where the crystallization and molecular geometry of similar compounds were elucidated (Dani et al., 2013).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-5-oxo-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2S/c1-8-4-2-3-5-10(8)22-7-9(6-11(22)23)12(24)19-14-21-20-13(25-14)15(16,17)18/h2-5,9H,6-7H2,1H3,(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHAXBRMYCOOSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5605661.png)
![2-({[(3-amino-2-thienyl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5605667.png)


![N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5605702.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B5605710.png)
![N-methyl-4-{[(2-thienylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5605712.png)
![1-(3-chlorophenyl)-5-methyl-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5605717.png)
![N-(5-fluoro-2-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5605721.png)
![6-methoxy-4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5605722.png)
![(3aR*,6S*)-2-[4-(2-hydroxyethyl)phenyl]-7-(thiomorpholin-4-ylcarbonyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5605733.png)
![N-[(3S*,4R*)-4-(5-methyl-2-furyl)-1-(4-morpholinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5605740.png)
